molecular formula C19H14N2O3S B7543372 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide

1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No. B7543372
M. Wt: 350.4 g/mol
InChI Key: YUDBLNWFCZRZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to possess anti-inflammatory and antioxidant activities, which may be mediated through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide has been shown to exhibit diverse biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and possess anti-inflammatory and antioxidant activities. In addition, this compound has been shown to modulate various cellular pathways, including the caspase pathway, cell membrane, and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves multiple steps, which may limit its availability and increase the cost of experimentation.

Future Directions

There are several future directions for the research on 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide. One of the future directions is to explore its potential therapeutic applications in various diseases, including cancer, bacterial and fungal infections, and inflammatory and oxidative stress-related diseases. Another future direction is to study the mechanism of action of this compound in more detail to identify its cellular targets and signaling pathways. In addition, future research can focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its availability for experimentation.

Synthesis Methods

The synthesis of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide involves the reaction of 2-hydroxyacetophenone with phenyl isothiocyanate to form 3-phenyl-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl acetoacetate and piperidine to form 3-phenyl-5-(piperidin-1-yl)-1,3-thiazolidin-2-one. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide.

Scientific Research Applications

1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(21-19-20-8-9-25-19)13-6-7-15-14(10-13)11-16(24-18(15)23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDBLNWFCZRZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-6-carboxamide

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